N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling with Hydroxyphenyl Group: The benzothiazole core is then coupled with a hydroxyphenyl group using reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethyl formamide as a solvent.
Final Coupling with Methylbenzamide: The final step involves coupling the intermediate with 2-methylbenzamide under mild reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . Molecular docking studies have shown that the compound can bind to specific active sites, thereby modulating the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2(PYRIDINE-3-YL) FORMOHYDRAZIDO ACETAMIDE
- N’-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES
- 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)THIO]-N-(4-METHOXYPHENYL)PROPANAMIDE
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of both benzothiazole and hydroxyphenyl groups.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-13-6-2-3-7-15(13)20(25)22-14-10-11-18(24)16(12-14)21-23-17-8-4-5-9-19(17)26-21/h2-12,24H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXMSNZSUVVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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